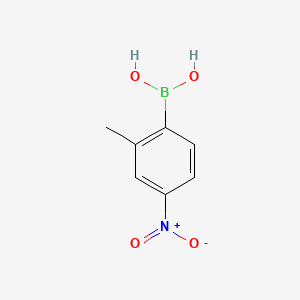

2-Methyl-4-nitrophenylboronic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-methyl-4-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRNMFMWHXCMFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)[N+](=O)[O-])C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10742681 | |

| Record name | (2-Methyl-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228829-54-6 | |

| Record name | B-(2-Methyl-4-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228829-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methyl-4-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10742681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-nitrophenylboronic Acid: Synthesis, Applications, and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

2-Methyl-4-nitrophenylboronic acid, identified by its CAS number 1228829-54-6, is an increasingly important reagent in the fields of organic synthesis, medicinal chemistry, and materials science. Its unique molecular architecture, featuring a boronic acid moiety ortho to a methyl group and para to a nitro group, bestows upon it a distinct reactivity profile that makes it a valuable synthon for the construction of complex molecular frameworks. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, its applications in Suzuki-Miyaura cross-coupling reactions, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.

| Property | Value | Source |

| CAS Number | 1228829-54-6 | PubChem |

| Molecular Formula | C₇H₈BNO₄ | PubChem |

| Molecular Weight | 180.96 g/mol | PubChem |

| Appearance | Solid (form may vary) | Sigma-Aldrich |

| Storage Temperature | Inert atmosphere, 2-8°C | Sigma-Aldrich |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is most commonly achieved through the nitration of 2-methylphenylboronic acid. The presence of the methyl group, an ortho-, para-director, and the boronic acid group, a meta-director, leads to the preferential formation of the 4-nitro isomer under controlled conditions.

Causality of Experimental Choices

The choice of nitrating agent and reaction conditions is critical to maximize the yield of the desired product and minimize the formation of isomers and byproducts. A mixture of nitric acid and a suitable solvent is typically employed. The reaction temperature must be carefully controlled to prevent over-nitration and decomposition of the boronic acid.

Step-by-Step Synthesis Protocol

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for the nitration of phenylboronic acids.[1]

Materials:

-

2-Methylphenylboronic acid

-

Nitric acid (concentrated)

-

Chloroform (or other suitable solvent)

-

Methyl urea (catalyst)

-

Ice

-

Water (deionized)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methylphenylboronic acid (1 equivalent) in chloroform.

-

Cool the flask in an ice bath to 0°C.

-

Slowly add a pre-cooled mixture of nitric acid (2 equivalents) and a catalytic amount of methyl urea to the stirred solution over a period of 30 minutes, ensuring the temperature does not exceed 5°C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Disclaimer: This protocol is for informational purposes only and should be carried out by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[2] this compound serves as a versatile coupling partner in these reactions, providing access to a wide range of substituted biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as those used in Organic Light-Emitting Diodes (OLEDs).[1][3][4][5][6][7]

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Example Protocol: Synthesis of 2-Methyl-4-nitro-4'-methoxybiphenyl

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.

Materials:

-

This compound (1.2 equivalents)

-

4-Bromoanisole (1 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

Triphenylphosphine (PPh₃, 8 mol%)

-

Potassium carbonate (K₂CO₃, 2 equivalents)

-

Toluene/Water (4:1 mixture)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a Schlenk flask, add this compound, 4-bromoanisole, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 90°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction to room temperature and add ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

The Catalytic Cycle of the Suzuki-Miyaura Reaction

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

Boronic acids are recognized as privileged structures in medicinal chemistry due to their unique ability to form reversible covalent bonds with diols, a feature present in many biological macromolecules.[8][9] The nitro group in this compound can be readily reduced to an amine, providing a handle for further functionalization and the synthesis of a diverse range of bioactive molecules.[8] While specific applications of this particular boronic acid in drug development are not extensively documented in publicly available literature, its structural motifs are of interest in the design of enzyme inhibitors and other therapeutic agents.

In materials science, nitrobiphenyl derivatives, accessible through Suzuki-Miyaura coupling with this compound, are precursors to materials with interesting electronic and photophysical properties. These can be explored for applications in organic electronics, including OLEDs.[1][10]

Safety and Handling

Contradictory information exists regarding the hazards of this compound. One supplier's Safety Data Sheet (SDS) states "No known hazard," while another indicates it is a hazardous substance with the following classifications:

-

H302: Harmful if swallowed

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

Given this discrepancy, it is imperative to handle this compound with caution and assume it is hazardous.

Recommended Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

Conclusion

This compound is a valuable and versatile building block in modern organic chemistry. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable route to a variety of substituted biaryl compounds, which are important precursors in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in the laboratory.

References

- Google Patents. (n.d.). Synthetic method of 2-nitro phenyl boric acid. CN104788484A.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ertl, P., Altmann, E., Racine, S., & Decoret, O. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? Bioorganic & Medicinal Chemistry, 91, 117405.

- AFG Bioscience LLC. (2016). Safety Data Sheet: this compound.

-

MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

-

MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 2-nitro phenyl boric acid. CN104788484B.

-

SpringerLink. (2023). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of 4‐nitrophenylboronic acid (4). Retrieved from [Link]

- SciELO México. (2015). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 26(4), 304-308.

-

ResearchGate. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Retrieved from [Link]

-

PMC. (n.d.). Molecular recognition with boronic acids—applications in chemical biology. Retrieved from [Link]

Sources

- 1. CN104788484A - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. OLED material intermediate [m.chemicalbook.com]

- 4. Category of chemicals: OLED material intermediate - chemBlink [chemblink.com]

- 5. dakenchem.com [dakenchem.com]

- 6. nbinno.com [nbinno.com]

- 7. omichem.com [omichem.com]

- 8. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. CN104788484B - Synthetic method of 2-nitro phenyl boric acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Methyl-4-nitrophenylboronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-nitrophenylboronic acid, a substituted aromatic boronic acid, represents a key building block in modern organic synthesis and medicinal chemistry. Its unique electronic and structural features, arising from the interplay of the electron-donating methyl group and the electron-withdrawing nitro group on the phenylboronic acid scaffold, make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, outlines a representative synthetic approach, and explores its applications, particularly in the realm of cross-coupling reactions and as a potential pharmacophore in drug discovery.

Physicochemical Properties

A thorough understanding of the physical properties of a reagent is paramount for its effective use in research and development. While experimental data for this compound is not extensively documented in publicly available literature, we can infer its key characteristics based on established chemical principles and data from analogous compounds.

Core Molecular Identifiers

The fundamental identifiers for this compound are crucial for its unambiguous identification and sourcing.

| Property | Value | Source |

| CAS Number | 1228829-54-6 | [1] |

| Molecular Formula | C₇H₈BNO₄ | [1][2] |

| Molecular Weight | 180.96 g/mol | [1][2] |

| IUPAC Name | (2-methyl-4-nitrophenyl)boronic acid | [2] |

| InChI | 1S/C7H8BNO4/c1-5-4-6(9(12)13)2-3-7(5)8(10)11/h2-4,10-11H,1H3 | [1][2] |

| InChIKey | MTRNMFMWHXCMFQ-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=C(C=C(C=C1)[O-])B(O)O | [2] |

Physical State and Appearance

This compound is a solid at room temperature.[1] As with many substituted phenylboronic acids, it is expected to be a crystalline powder, with a color ranging from off-white to yellow, a common characteristic for nitro-containing aromatic compounds.

Predicted Physical Properties

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Melting Point (°C) | Likely >200 (with decomposition) | 4-Nitrophenylboronic acid has a reported melting point of 285-290 °C with decomposition.[3] The introduction of a methyl group may slightly lower the melting point due to a disruption in crystal lattice packing, but it is expected to remain high and likely decompose upon melting. |

| Boiling Point (°C) | Not applicable (decomposes) | Boronic acids, particularly those with nitro groups, are generally not stable at high temperatures and will decompose before boiling. |

| Solubility | Sparingly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol) | Phenylboronic acids exhibit limited solubility in water. The nitro group can increase polarity, while the methyl group adds some lipophilicity. It is expected to be soluble in polar aprotic solvents like DMSO and DMF, and moderately soluble in alcohols. For 4-nitrophenylboronic acid, solubility in DMF, DMSO, and ethanol is reported to be around 15 mg/mL.[4] |

| Density (g/cm³) | ~1.4 | The density of 4-nitrophenylboronic acid is approximately 1.4 g/cm³.[3] The addition of a methyl group is unlikely to significantly alter this value. |

Synthesis and Reactivity

The synthesis of this compound can be approached through established methodologies for the preparation of substituted arylboronic acids. A common strategy involves the nitration of a pre-existing methylphenylboronic acid or the borylation of a suitable methyl-nitrophenyl precursor.

Representative Synthetic Pathway

A plausible and efficient route to this compound involves the nitration of 2-methylphenylboronic acid. This approach leverages the directing effects of the boronic acid and methyl groups on the aromatic ring.

Caption: A representative synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for the nitration of arylboronic acids.[5] Caution: Nitration reactions are highly exothermic and require careful temperature control. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-methylphenylboronic acid (1 equivalent) in concentrated sulfuric acid at 0 °C.

-

Addition of Nitrating Agent: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (1 volume) dropwise to the reaction mixture, ensuring the temperature does not exceed 5-10 °C.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by the boronic acid functional group. It is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The presence of the nitro group at the para position and the methyl group at the ortho position can influence the electronic properties and steric hindrance around the boronic acid moiety, which in turn can affect its reactivity in coupling reactions.

Applications in Research and Development

Substituted phenylboronic acids are indispensable tools in modern organic chemistry and drug discovery. This compound, with its specific substitution pattern, offers unique opportunities in these fields.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[2] this compound can serve as a crucial building block in these reactions to introduce the 2-methyl-4-nitrophenyl moiety into a target molecule. This is particularly valuable in the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in pharmaceuticals and advanced materials.

Caption: The role of this compound in Suzuki-Miyaura coupling.

The reaction is prized for its mild conditions and tolerance of a wide range of functional groups, making it a cornerstone of modern synthetic chemistry.[2]

Potential in Drug Discovery and Medicinal Chemistry

Boronic acids have emerged as a significant class of compounds in drug discovery.[6] The boron atom can act as a serine protease inhibitor by forming a stable tetrahedral intermediate with the catalytic serine residue. The nitro group, being a strong electron-withdrawing group, can participate in hydrogen bonding and other non-covalent interactions with biological targets. The methyl group can provide steric bulk and modulate the lipophilicity of the molecule. Therefore, this compound can be a valuable starting point or fragment for the design of novel therapeutic agents.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it is likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[2]

-

Precautionary Measures: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. It is recommended to store under an inert atmosphere at 2-8°C.[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and drug discovery. While a complete experimental dataset of its physical properties is yet to be fully established, its predicted characteristics and known reactivity patterns of related compounds provide a solid foundation for its application in the laboratory. Its utility in Suzuki-Miyaura cross-coupling reactions and its potential as a pharmacophore in medicinal chemistry underscore its importance for researchers and scientists in the chemical and pharmaceutical industries. Further investigation into its physical properties and reactivity will undoubtedly expand its applications and solidify its role as a key reagent in modern chemistry.

References

-

(4-Nitrophenyl)boronic acid | CAS#:24067-17-2. Chemsrc. [Link]

-

2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442. PubChem. [Link]

-

This compound | C7H8BNO4 | CID 70699555. PubChem. [Link]

- CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

Sources

- 1. This compound | 1228829-54-6 [sigmaaldrich.com]

- 2. This compound | C7H8BNO4 | CID 70699555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Nitrophenyl)boronic acid | CAS#:24067-17-2 | Chemsrc [chemsrc.com]

- 4. 4-Nitrophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents [patents.google.com]

- 6. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

(2-methyl-4-nitrophenyl)boronic acid chemical structure

An In-Depth Technical Guide to (2-Methyl-4-nitrophenyl)boronic Acid for Advanced Research

Introduction

(2-Methyl-4-nitrophenyl)boronic acid is a specialized organic compound that belongs to the extensive family of arylboronic acids. These compounds have become indispensable tools in modern organic synthesis and medicinal chemistry, largely due to their pivotal role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The structure of (2-methyl-4-nitrophenyl)boronic acid is distinguished by a phenyl ring functionalized with a boronic acid group [-B(OH)₂], a methyl group, and a nitro group. This unique combination of functional groups makes it a highly valuable and versatile building block for the synthesis of complex molecular architectures.[2][3]

The methyl group provides steric influence and can modulate electronic properties, while the nitro group is a strong electron-withdrawing group that can direct reactivity and also serve as a synthetic handle for further transformations, most notably its reduction to an amine. This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this important reagent, grounded in established scientific principles and methodologies.

Chapter 1: Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and development. (2-Methyl-4-nitrophenyl)boronic acid is typically a solid at room temperature and requires specific storage conditions to maintain its integrity.

Core Chemical and Physical Properties

The key identifiers and physical properties of (2-methyl-4-nitrophenyl)boronic acid are summarized below. These data are essential for laboratory handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | (2-methyl-4-nitrophenyl)boronic acid | [4] |

| CAS Number | 1228829-54-6 | [4] |

| Molecular Formula | C₇H₈BNO₄ | [4] |

| Molecular Weight | 180.96 g/mol | [4] |

| Physical Form | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere | |

| InChI Key | MTRNMFMWHXCMFQ-UHFFFAOYSA-N | [4] |

Computed Molecular Descriptors for In Silico Modeling

Computational models are increasingly used in drug discovery and process development to predict a molecule's behavior. The following table outlines key computed properties that inform its potential pharmacokinetic and physicochemical characteristics.

| Descriptor | Value | Significance | Source(s) |

| Topological Polar Surface Area (TPSA) | 86.3 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. | [4] |

| Hydrogen Bond Donors | 2 | The two hydroxyl groups of the boronic acid moiety can donate hydrogen bonds. | [4] |

| Hydrogen Bond Acceptors | 4 | The oxygen atoms in the nitro and boronic acid groups can accept hydrogen bonds. | [4] |

| Rotatable Bonds | 1 | The C-B bond allows for rotation, influencing conformational flexibility. | [4] |

Structural Elucidation: Spectroscopic Signatures

While specific experimental spectra for this exact compound are not publicly available, its structure can be confidently confirmed using standard analytical techniques. The expected spectroscopic features are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum would be characteristic. The aromatic region should display distinct signals for the three protons on the phenyl ring, with their chemical shifts and coupling patterns influenced by the methyl and nitro substituents. A singlet corresponding to the three protons of the methyl group would be expected in the upfield region (approx. 2.2-2.6 ppm). The two protons of the B(OH)₂ group would likely appear as a broad singlet, which is exchangeable with D₂O.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would show seven distinct signals: six for the aromatic carbons, with chemical shifts dictated by their substitution pattern, and one for the methyl carbon. The carbon atom directly bonded to the boron (C-B) would have a characteristic chemical shift.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition (C₇H₈BNO₄).

Chapter 2: Synthesis Methodologies

Arylboronic acids are not naturally occurring compounds and must be synthesized.[5] The synthesis of (2-methyl-4-nitrophenyl)boronic acid can be approached through established organometallic chemistry, typically involving the formation of a carbon-boron bond. The most common strategy involves the reaction of an organometallic reagent with a trialkyl borate.

Retrosynthetic Analysis and Proposed Route

A plausible synthetic pathway starts from a readily available halogenated precursor, such as 1-bromo-2-methyl-4-nitrobenzene. This precursor can be converted into an organolithium or Grignard reagent, which then acts as a nucleophile to attack the electrophilic boron atom of a trialkyl borate, such as trimethyl or triisopropyl borate.

Detailed Experimental Protocol (Hypothetical)

This protocol describes a standard laboratory procedure for the synthesis. Causality: The use of anhydrous solvents and low temperatures is critical to prevent the quenching of the highly reactive organometallic intermediate by moisture or side reactions.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is charged with 1-bromo-2-methyl-4-nitrobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF). The solution is cooled to -78°C using a dry ice/acetone bath.

-

Formation of Organometallic Reagent: n-Butyllithium (1.05 eq, solution in hexanes) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below -70°C. The reaction is stirred for an additional hour at this temperature. Rationale: This step forms the nucleophilic aryllithium species.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining a temperature below -70°C. The reaction mixture is stirred at -78°C for 2 hours and then allowed to warm slowly to room temperature overnight. Rationale: The aryllithium attacks the electrophilic boron atom to form a tetracoordinate boron "ate" complex.

-

Hydrolysis (Workup): The reaction is cooled in an ice bath and quenched by the slow addition of aqueous hydrochloric acid (2 M). The mixture is stirred vigorously for 1 hour. Rationale: The acidic workup hydrolyzes the boronate ester to the desired boronic acid.

-

Isolation and Purification: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield pure (2-methyl-4-nitrophenyl)boronic acid.

Chapter 3: Chemical Reactivity and Key Applications

The utility of (2-methyl-4-nitrophenyl)boronic acid stems from its participation in a variety of powerful chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between the boronic acid and an organohalide (or triflate).[6][7] It is widely used to construct biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][6]

Mechanism: The reaction proceeds through a well-established catalytic cycle. Causality: A base is required to activate the boronic acid, forming a more nucleophilic boronate "ate" complex, which facilitates the key transmetalation step.[8]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol provides a framework for coupling (2-methyl-4-nitrophenyl)boronic acid with a generic aryl bromide.

-

Reagents Setup: In a reaction vessel, combine (2-methyl-4-nitrophenyl)boronic acid (1.2 eq), the aryl bromide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture like toluene/ethanol/water or dioxane/water. Rationale: Degassing the solvent by bubbling with nitrogen or argon is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Heat the mixture under a nitrogen or argon atmosphere, typically between 80-100°C, and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.

Applications in Medicinal Chemistry and Drug Discovery

The incorporation of boronic acids into drug discovery programs has surged, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, validating their therapeutic potential.[9][10] (2-Methyl-4-nitrophenyl)boronic acid serves as an excellent starting point for building libraries of drug-like molecules.[2]

The nitro group is a key functional handle. It can be readily reduced to an amino group, which can then be derivatized through a multitude of reactions (e.g., amide bond formation, sulfonylation, reductive amination) to explore structure-activity relationships (SAR). Furthermore, the boronic acid moiety itself can act as a bioisostere for other functional groups like carboxylic acids or can form reversible covalent bonds with serine residues in enzyme active sites, a mechanism central to many boronic acid-based inhibitors.[9][11]

Chapter 4: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the chemical's purity and reactivity. While specific toxicity data for this compound is limited, information from closely related analogs, such as 4-nitrophenylboronic acid, provides a strong basis for safety protocols.[12][13]

GHS Hazard and Precautionary Statements

The following classifications are based on data for analogous nitrophenylboronic acids.

| Hazard Class | GHS Statement | Precautionary Codes (Examples) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P312, P330 |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352, P332+P317 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |

Recommended Laboratory Practices

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a laboratory coat.

-

Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15] Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling.[15]

-

Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[15] It should be kept in a cool, dark, and dry place, such as a refrigerator designated for chemicals (2-8°C). Store away from incompatible materials like strong oxidizing agents.[14][15]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Conclusion

(2-Methyl-4-nitrophenyl)boronic acid is a potent synthetic building block with significant value for researchers in organic synthesis and drug discovery. Its well-defined reactivity, particularly in Suzuki-Miyaura cross-coupling, combined with the versatile synthetic potential of its nitro group, allows for the efficient construction of novel and complex molecules. By understanding its physicochemical properties, mastering its synthetic applications, and adhering to strict safety protocols, scientists can fully leverage the capabilities of this reagent to advance their research objectives, from developing new materials to discovering next-generation therapeutics.

References

[16] Chemsrc. (2025). (4-Nitrophenyl)boronic acid | CAS#:24067-17-2. Retrieved from [Link]

[4] National Center for Biotechnology Information. (n.d.). 2-Methyl-4-nitrophenylboronic acid. PubChem Compound Database. Retrieved from [Link]

[12] National Center for Biotechnology Information. (n.d.). 4-Nitrophenylboronic acid. PubChem Compound Database. Retrieved from [Link]

[17] da Silva, S. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

[18] Parkway Scientific. (n.d.). YB-424 (450357-84-3, MFCD08059482). Retrieved from [Link]

[11] Gali, R., et al. (2024). Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. MedChemComm, 15, 123-134. Retrieved from [Link]

[19] The Good Scents Company. (n.d.). neopentyl alcohol, 75-84-3. Retrieved from [Link]

[1] DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. Retrieved from [Link]

[5] ResearchGate. (n.d.). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications | Request PDF. Retrieved from [Link]

[8] Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

[20] ResearchGate. (n.d.). ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a mixture.... Retrieved from [Link]

[7] Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

[2] Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved from [Link]

[9] da Silva, S. L., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Retrieved from [Link]

[21] Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenol. Retrieved from [Link]

[22] Semantic Scholar. (n.d.). [PDF] Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

[23] Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

[3] Ertl, P., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Retrieved from [Link]

Angene Chemical. (2025). Safety Data Sheet: 4,5-Difluoro-2-nitrophenylboronic acid. Retrieved from [Link]

[10] Al-Zoubi, R. M., et al. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. Retrieved from [Link]

[24] Organic Chemistry Portal. (n.d.). Alkylboronic acid or boronate synthesis. Retrieved from [Link]

[25] ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d.... Retrieved from [Link]

[26] MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. This compound | C7H8BNO4 | CID 70699555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Nitrophenylboronic acid | C6H6BNO4 | CID 2773552 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. (4-Nitrophenyl)boronic acid | CAS#:24067-17-2 | Chemsrc [chemsrc.com]

- 17. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 450357-84-3|Methyl (1-nitro-2-naphthyl)acetate: In Stock [parkwayscientific.com]

- 19. neopentyl alcohol, 75-84-3 [thegoodscentscompany.com]

- 20. researchgate.net [researchgate.net]

- 21. carlroth.com:443 [carlroth.com:443]

- 22. semanticscholar.org [semanticscholar.org]

- 23. macmillan.princeton.edu [macmillan.princeton.edu]

- 24. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 2-Methyl-4-nitrophenylboronic Acid

For Immediate Release

This technical guide serves as a crucial resource for researchers, scientists, and professionals in drug development and organic synthesis, providing an in-depth exploration of the solubility of 2-Methyl-4-nitrophenylboronic acid in common organic solvents. Understanding the solubility of this versatile reagent is paramount for its effective application in pivotal chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] This document provides a comprehensive overview of its physicochemical properties, predicted solubility based on analogous compounds, and a robust experimental protocol for precise solubility determination.

Introduction: The Synthetic Importance of this compound

This compound, with the chemical formula C₇H₈BNO₄ and a molecular weight of 180.96 g/mol , is a valuable building block in modern organic chemistry.[1] Its utility is primarily centered on its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, which are instrumental in the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2] The efficiency and success of such reactions are intrinsically linked to the solubility of the boronic acid in the chosen solvent system, directly impacting reaction kinetics, yield, and purity of the final product.

The structure of this compound, featuring a polar boronic acid group, a nitro group, and a moderately nonpolar methyl-substituted phenyl ring, suggests a nuanced solubility profile. The boronic acid moiety is capable of hydrogen bonding, both as a donor (from the -OH groups) and an acceptor, while the nitro group adds to the molecule's polarity.[3] The methyl group, in contrast, introduces a degree of lipophilicity. This interplay of functional groups dictates its interaction with various solvents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₈BNO₄ | [1] |

| Molecular Weight | 180.96 g/mol | [1] |

| IUPAC Name | (2-methyl-4-nitrophenyl)boronic acid | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Topological Polar Surface Area | 86.3 Ų | [1] |

Solubility Profile: An Analog-Based Overview

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, valuable insights can be gleaned from its close structural analog, 4-Nitrophenylboronic acid. The primary structural difference is the presence of a methyl group on the phenyl ring of the target compound, which is expected to slightly decrease its polarity and potentially influence its solubility.

The following table summarizes the known solubility of 4-Nitrophenylboronic acid in various common organic solvents. This data serves as a strong predictive starting point for assessing the solubility of this compound.

| Solvent | Solvent Type | Predicted Solubility of 4-Nitrophenylboronic Acid | Reference |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 15 mg/mL - 200 mg/mL | [4][5] |

| Dimethylformamide (DMF) | Polar Aprotic | 15 mg/mL | [4] |

| Ethanol | Polar Protic | 15 mg/mL | [4] |

| Methanol | Polar Protic | Soluble | [6] |

| Water | Polar Protic | Slightly soluble / Insoluble | [4][6] |

Based on this analog data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and DMF, and moderate to good solubility in polar protic solvents such as ethanol and methanol. Its solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility: A Validated Protocol

To ascertain the precise solubility of this compound in a specific solvent, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining solubility.

Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., THF, DMF, acetone, ethanol, methanol, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Factors Influencing Solubility and Mechanistic Insights

The solubility of this compound is governed by the principle of "like dissolves like." The interplay of intermolecular forces between the solute and the solvent determines the extent of dissolution.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the boronic acid's hydroxyl groups, acting as both hydrogen bond donors and acceptors. This strong interaction facilitates the dissolution of the compound.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents possess large dipole moments and can act as hydrogen bond acceptors, interacting favorably with the boronic acid's -OH groups. This leads to good solubility.

-

Nonpolar Solvents (e.g., Toluene, Hexane): The primary intermolecular forces in these solvents are weak van der Waals forces. The significant energy required to break the hydrogen bonds in the solid lattice of this compound is not compensated by the weak solute-solvent interactions, resulting in poor solubility.

Visualization of Intermolecular Interactions

Caption: Intermolecular forces governing the solubility of this compound in different solvent classes.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. By leveraging data from analogous compounds and outlining a robust experimental protocol, researchers are well-equipped to select appropriate solvent systems for their synthetic needs. The provided mechanistic insights into solute-solvent interactions further empower scientists to make informed decisions, ultimately leading to optimized reaction conditions and successful outcomes in their research and development endeavors.

References

-

PubChem. (n.d.). This compound. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 24, 2026, from [Link]

Sources

- 1. This compound | C7H8BNO4 | CID 70699555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-Nitrophenylboronic acid | 24067-17-2 [chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 4-Nitrophenylboronic Acid | 24067-17-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

An In-depth Technical Guide to the Stability and Storage of 2-Methyl-4-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

2-Methyl-4-nitrophenylboronic acid is a vital reagent in contemporary organic synthesis, particularly in the construction of complex molecules central to drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions is well-established, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. However, the inherent chemical liabilities of the boronic acid functional group, coupled with the electronic nature of the nitro- and methyl-substituted phenyl ring, necessitate a thorough understanding of its stability profile to ensure reproducibility, manage impurity profiles, and guarantee the integrity of downstream applications. This guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon established principles of chemical stability and providing actionable protocols for its handling and quality assessment.

Introduction: The Synthetic Importance and Inherent Instabilities of Arylboronic Acids

Arylboronic acids are indispensable tools in the synthetic chemist's arsenal. Their ability to participate in a wide array of cross-coupling reactions has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals. The subject of this guide, this compound, offers unique reactivity stemming from the interplay of the electron-withdrawing nitro group and the electron-donating, sterically influencing methyl group.

Despite their synthetic utility, boronic acids are susceptible to several degradation pathways. The primary modes of decomposition include:

-

Oxidative Deboronation: A common pathway where the carbon-boron bond is cleaved, leading to the formation of the corresponding phenol (2-methyl-4-nitrophenol)[1]. This process can be initiated by various oxidants, including atmospheric oxygen.

-

Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, yielding 3-nitrotoluene. This is often catalyzed by acids, bases, or metal ions.

-

Trimerization to Boroxines: Dehydration of three boronic acid molecules can lead to the formation of a cyclic anhydride known as a boroxine. This is a reversible process, but the presence of boroxines can affect the stoichiometry and reactivity in subsequent reactions.

Understanding and mitigating these degradation pathways are critical for the successful application of this compound in sensitive synthetic routes.

Physicochemical Properties and General Handling Recommendations

While specific experimental data for this compound is not extensively published, we can infer its properties from closely related analogs such as 4-nitrophenylboronic acid.

| Property | Inferred Value/Recommendation | Source |

| Molecular Formula | C₇H₈BNO₄ | [2] |

| Molecular Weight | 180.96 g/mol | [2] |

| Appearance | White to yellow or brown crystalline powder | |

| Melting Point | Expected to be high, with decomposition. 4-Nitrophenylboronic acid melts at 285-290 °C (dec.) | [3][4] |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMF, DMSO, and ethanol. | [3] |

| pKa | The pKa of 4-nitrophenylboronic acid is predicted to be around 7.04. | [3] |

General Handling:

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

-

Avoid generating dust during handling.

Recommended Storage Conditions for Optimal Stability

To minimize degradation and ensure the long-term integrity of this compound, the following storage conditions are recommended, based on best practices for boronic acids and information from safety data sheets of analogous compounds:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration slows down the rates of potential degradation reactions.[4] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative deboronation and hydrolysis. |

| Light | Store in a light-resistant container. | Nitroaromatic compounds can be susceptible to photolytic degradation. |

| Moisture | Keep in a tightly sealed container in a dry environment. | Prevents hydrolysis and the formation of boroxines. |

Summary of Recommended Storage Conditions:

| Condition | Specification |

| Temperature | 2-8°C |

| Atmosphere | Inert Gas (Argon or Nitrogen) |

| Container | Tightly Sealed, Amber Vial/Bottle |

| Location | Dry, well-ventilated, away from incompatible materials |

Potential Degradation Pathways and Their Mechanisms

A proactive approach to stability requires an understanding of the likely degradation pathways. For this compound, these are primarily driven by the boronic acid moiety and influenced by the substituents on the aromatic ring.

Oxidative Deboronation

This is often the major degradation pathway for arylboronic acids. The mechanism involves the oxidation of the carbon-boron bond to form the corresponding phenol, 2-methyl-4-nitrophenol.

Caption: Oxidative Deboronation Pathway.

Protodeboronation

This pathway involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 3-nitrotoluene. This can be promoted by acidic or basic conditions.

Caption: Protodeboronation Pathway.

Trimerization to Boroxine

In the solid state or in non-aqueous solutions, boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. This is an equilibrium process.

Caption: Boroxine Formation Equilibrium.

Experimental Protocols for Stability and Purity Assessment

To ensure the quality of this compound, a robust analytical program is essential. The following protocols provide a framework for assessing purity and monitoring stability.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating the parent compound from its potential impurities.[6]

Protocol:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-2 min: 95% A, 5% B

-

2-15 min: Linear gradient to 5% A, 95% B

-

15-18 min: Hold at 5% A, 95% B

-

18-20 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve a accurately weighed sample (approx. 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

Expected Elution Order (Hypothesized):

-

2-Methyl-4-nitrophenol (more polar than starting material)

-

This compound

-

3-Nitrotoluene (less polar)

-

Boroxine (may not be observed under these conditions due to hydrolysis)

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are crucial for identifying potential degradation products and understanding the stability of the molecule under various stress conditions.

Caption: Forced Degradation Experimental Workflow.

Detailed Steps:

-

Sample Preparation: Prepare solutions of this compound (approx. 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water). For thermal stress, use the solid material.

-

Stress Conditions:

-

Acidic Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution. Heat at 60 °C for 24 hours.

-

Basic Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution. Heat at 60 °C for 24 hours.

-

Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution. Keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid sample in an oven at 80 °C for 7 days.

-

Photostability: Expose the sample solution to UV and visible light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 24 hours for solutions; 0, 1, 3, 7 days for solid).

-

Analysis: Neutralize the acidic and basic samples before analysis by the HPLC method described above. Use HPLC with mass spectrometry (LC-MS) to identify the masses of any degradation products.

Conclusion and Best Practices Summary

The stability of this compound is paramount for its successful use in synthesis. By adhering to the recommended storage and handling conditions, the risk of degradation can be significantly minimized. A proactive approach to quality control, incorporating routine purity analysis by HPLC and a thorough understanding of potential degradation pathways, will ensure the integrity and reliability of this important synthetic building block.

Key Takeaways:

-

Store Cold and Dry: Refrigeration (2-8°C) and protection from moisture are critical.

-

Inert Atmosphere is Key: Storage under nitrogen or argon minimizes oxidative degradation.

-

Protect from Light: Use amber containers to prevent photolytic decomposition.

-

Monitor Purity: Regularly assess the purity of the material using a validated HPLC method, especially for older batches or those stored under suboptimal conditions.

-

Be Aware of Degradants: The primary degradation products are likely to be 2-methyl-4-nitrophenol (from oxidation) and 3-nitrotoluene (from protodeboronation).

By implementing these guidelines, researchers, scientists, and drug development professionals can confidently utilize this compound in their synthetic endeavors, leading to more robust and reproducible outcomes.

References

-

Chemsrc. (2025, August 25). (4-Nitrophenyl)boronic acid. Retrieved from [Link]

- Ozyurt, F. (2021, February 10). EFFECTS OF BORON COMPOUNDS ON THERMAL DEGRADATION BEHAVIOUR OF POLYMERS INVOLVING ESTER LINKAGES. Middle East Technical University.

- Dransfield, T. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4778-4787.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- BenchChem. (2025, December).

- Papageorgiou, G. Z., et al. (2018). Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)

- U.S. Department of Health and Human Services. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry.

- Gozdalik, J. T., Adamczyk-Woźniak, A., & Sporzyński, A. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds. Pure and Applied Chemistry, 90(4), 677-702.

- Gałka, P., et al. (2012). Thermogravimetric analysis of thermal stability of poly(methyl methacrylate) films modified with photoinitiators. Journal of Thermal Analysis and Calorimetry, 108(2), 645-651.

- Zhang, J., et al. (2016). Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. Frontiers in Microbiology, 7, 738.

- Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.

- Thirumal, M., et al. (2018). Thermal Degradation Characteristic and Flame Retardancy of Polylactide-Based Nanobiocomposites. Polymers, 10(10), 1152.

- Dransfield, T. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4778–4787.

- Cohen, B., et al. (2014). Photostability of 2D Organic-Inorganic Hybrid Perovskites.

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

- Wang, H., et al. (2015). A simple and rapid analytical methodology to quantify trace levels of nitroaromatic genotoxic impurities in drug substances. Analytical Methods, 7(19), 8141-8147.

- da Silva, A. M., et al. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv.

- Santos, C., et al. (2017).

-

PubChem. (n.d.). 4-Nitrophenylboronic acid. Retrieved from [Link]

- Siefker, D., & Sheardown, H. (2019). Phenylboronic Acid Based Mucoadhesive Polymeric Micelles for Anterior Drug Delivery. Investigative Ophthalmology & Visual Science, 60(9), 5852-5852.

-

Organic Chemistry Portal. (n.d.). Boronic acid synthesis by hydrolysis. Retrieved from [Link]

- Google Patents. (2015). CN104788484A - Synthetic method of 2-nitro phenyl boric acid.

- Chen, J. T., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.

- Cox, P. A., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. The Journal of Organic Chemistry, 77(10), 4648-4663.

Sources

- 1. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C7H8BNO4 | CID 70699555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Nitrophenylboronic acid | 24067-17-2 [chemicalbook.com]

- 4. (4-Nitrophenyl)boronic acid | CAS#:24067-17-2 | Chemsrc [chemsrc.com]

- 5. fishersci.com [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Safe Handling of 2-Methyl-4-nitrophenylboronic Acid

An In-depth Technical Review of the Material Safety Data Sheet for Researchers and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, lauded for their versatility in carbon-carbon and carbon-heteroatom bond formation. Among these, 2-Methyl-4-nitrophenylboronic acid (CAS No. 1228829-54-6) presents a unique chemical architecture, offering specific electronic and steric properties valuable in targeted synthesis. However, the very features that make it a potent reagent—the nitro group, the methyl substituent, and the boronic acid moiety—also necessitate a nuanced understanding of its potential hazards.

This guide moves beyond a simple recitation of safety data sheet (SDS) information. As senior application scientists, our goal is to provide a deeper, mechanistic understanding of why certain safety protocols are critical. By understanding the chemical causality behind the hazards, researchers can not only ensure their own safety but also make more informed decisions in experimental design and scale-up operations.

The Molecular Profile: Understanding Inherent Hazards

This compound is a solid organic compound. Its hazard profile is a composite of its constituent functional groups: the phenyl ring, the ortho-methyl group, the para-nitro group, and the boronic acid.

-

The Boronic Acid Moiety : This group is central to the compound's utility in cross-coupling reactions. While essential for its reactivity, the boronic acid functional group can also pose specific health risks.

-

The Nitro Group : The presence of a nitro group on the phenyl ring significantly influences the molecule's electronic properties and, consequently, its toxicological profile. Nitroaromatic compounds are a well-studied class of chemicals with known biological activities and potential hazards.

-

The Methyl Group : The ortho-methyl group provides steric hindrance that can modulate the reactivity of the boronic acid. From a safety perspective, it does not dramatically alter the primary hazards but contributes to the overall physicochemical properties of the molecule.

Based on available safety data, this compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

-

H302 : Harmful if swallowed[1]

-

H315 : Causes skin irritation[1]

-

H319 : Causes serious eye irritation[1]

-

H335 : May cause respiratory irritation[1]

This classification aligns with the expected hazards of related substituted phenylboronic acids. For instance, the parent compound, 4-nitrophenylboronic acid, is also classified as harmful if swallowed and an irritant.[2][3] The addition of the methyl group does not appear to mitigate these primary hazards.

GHS Hazard Classification Overview

Caption: GHS hazard classification for this compound.

Physicochemical Properties and Their Safety Implications

While a comprehensive, experimentally verified set of physical data for this compound is not widely published, we can infer its properties from its structure and available data for analogous compounds.

| Property | Value / Expected Behavior | Safety Implication |

| Physical Form | Solid, likely a powder or crystalline solid[1] | As a solid, the primary route of exposure during handling is through inhalation of dust and direct skin or eye contact. |

| Molecular Formula | C₇H₈BNO₄[4] | - |

| Molecular Weight | 180.96 g/mol [4] | - |

| Melting Point | Data not available for the specific compound. For comparison, 2-Methyl-4-nitrophenol melts at 93-98 °C[5], while 4-Nitrophenylboronic acid decomposes between 285-290 °C[3][6]. The melting point of the target compound is expected to be in a similar range. | A high melting point suggests low volatility under standard laboratory conditions, reducing the risk of vapor inhalation. |

| Solubility | Expected to be slightly soluble in water, with better solubility in polar organic solvents like DMF, DMSO, and ethanol.[6] | Spills involving organic solutions will spread more rapidly than the solid alone. The choice of solvent will dictate the appropriate spill response and PPE. |

| Stability | Stable under recommended storage conditions (see Section 4).[5][7] | The primary concern is not spontaneous decomposition but incompatibility with other reagents. |

Toxicological Profile: A Deeper Dive

The irritant properties (H315, H319, H335) are more immediate concerns in a laboratory setting.

-

Skin Irritation : Direct contact with the solid or its solutions can cause redness, itching, and inflammation. The mechanism likely involves disruption of the skin barrier.

-

Eye Irritation : This is a significant risk. The fine, dusty nature of many boronic acids means that even minor handling errors can lead to airborne particles contacting the eyes, causing serious irritation.

-

Respiratory Irritation : Inhalation of dust can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.[2]

It is crucial to understand that the long-term toxicological properties of many research chemicals, including this one, have not been thoroughly investigated. The presence of the nitroaromatic scaffold warrants a cautious approach, as this class of compounds is known to have complex biological effects.

Safe Handling and Storage: A Protocol-Driven Approach

A self-validating safety system relies on robust, clear, and consistently applied protocols. The following workflows are designed to minimize exposure and mitigate risks.

Workflow for Safe Handling and Use

Sources

- 1. This compound | 1228829-54-6 [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. (4-Nitrophenyl)boronic acid | CAS#:24067-17-2 | Chemsrc [chemsrc.com]

- 4. This compound | C7H8BNO4 | CID 70699555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. westliberty.edu [westliberty.edu]

- 6. 4-Nitrophenylboronic acid | 24067-17-2 [chemicalbook.com]

- 7. fishersci.se [fishersci.se]

Introduction: The Strategic Importance of 2-Methyl-4-nitrophenylboronic acid

An In-depth Technical Guide to the Synthetic Pathways for 2-Methyl-4-nitrophenylboronic acid

This compound is a highly valuable and versatile building block in modern organic synthesis. Its utility is anchored in the dual-functionality of its structure: the boronic acid moiety, which is a cornerstone of palladium-catalyzed cross-coupling reactions, and the strategically placed methyl and nitro groups on the phenyl ring. These groups not only influence the electronic properties of the molecule but also serve as synthetic handles for subsequent chemical transformations.

For researchers and professionals in drug development, this compound offers a reliable scaffold for constructing complex biaryl structures, which are prevalent in many pharmacologically active molecules.[1] The nitro group, in particular, can be readily reduced to an amine, opening up a vast chemical space for diversification through amide bond formation, sulfonylation, or other amine-based chemistries. This guide provides an in-depth exploration of the primary synthetic routes to this key intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to inform methodological choices in a laboratory setting.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound can be approached from several distinct strategic directions. The choice of pathway is often dictated by factors such as the availability of starting materials, scalability, functional group tolerance, and the avoidance of harsh reagents. The three most robust and field-proven strategies are:

-

Borylation via Organometallic Intermediates: This classic approach involves the formation of a highly reactive organometallic species from a pre-functionalized aryl halide (e.g., 2-bromo-5-nitrotoluene), which is then trapped with a boron electrophile.

-

Electrophilic Nitration of an Existing Arylboronic Acid: This strategy begins with a simpler, commercially available precursor, 2-methylphenylboronic acid, and introduces the nitro group through an electrophilic aromatic substitution reaction.

-

Palladium-Catalyzed Borylation (Miyaura Borylation): A more modern, catalytic method that offers milder reaction conditions and broader functional group compatibility, starting from an aryl halide and a diboron reagent.

Each of these pathways will be explored in detail, emphasizing the causal relationships behind the experimental conditions and providing validated protocols for implementation.

Pathway 1: Borylation of 2-Bromo-5-nitrotoluene via Lithium-Halogen Exchange

This method is a cornerstone of arylboronic acid synthesis, relying on the generation of a potent aryl lithium nucleophile.[2] The choice of 2-bromo-5-nitrotoluene as the starting material ensures the final product has the desired substitution pattern from the outset.

Causality and Mechanistic Rationale

The core of this reaction is the lithium-halogen exchange, a process that is significantly faster than the deprotonation of other C-H bonds on the ring. This is achieved by treating the aryl bromide with an alkyllithium reagent, typically n-butyllithium, at cryogenic temperatures. The extremely low temperature (-78 °C) is critical to suppress side reactions, such as the attack of the organolithium on the sensitive nitro group.

Once the aryllithium intermediate is formed, it acts as a powerful nucleophile, attacking the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate). This forms a tetracoordinate boronate complex. The final step is an acidic aqueous workup, which serves the dual purpose of quenching any remaining alkyllithium and hydrolyzing the boronate ester to the desired boronic acid. Anhydrous conditions are paramount until the final workup to prevent the premature protonation and destruction of the highly basic organolithium intermediate.

Experimental Workflow Diagram

Caption: Workflow for boronic acid synthesis via lithium-halogen exchange.

Detailed Experimental Protocol

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-5-nitrotoluene (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq, solution in hexanes) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the aryllithium is often indicated by a color change.

-

Stirring: The reaction mixture is stirred at -78 °C for an additional 45 minutes.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again maintaining a temperature below -70 °C.

-

Warming: After the addition is complete, the cooling bath is removed, and the reaction is allowed to warm slowly to room temperature and stirred overnight.

-

Workup: The reaction is cooled in an ice bath and cautiously quenched by the slow addition of 2 M hydrochloric acid (HCl), stirring vigorously until two clear phases are observed.

-

Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude solid is then purified by recrystallization (e.g., from a water/ethanol mixture) to yield the final product.

Pathway 2: Nitration of 2-Methylphenylboronic Acid

This approach leverages electrophilic aromatic substitution on a readily available boronic acid. The success of this pathway hinges on controlling the regioselectivity of the nitration reaction.

Causality and Mechanistic Rationale

The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group. The methyl group is an activating, ortho, para-director, while the boronic acid group is a deactivating, meta-director. The powerful activating effect of the methyl group dominates, directing the electrophilic attack primarily to the para position, which is sterically more accessible than the ortho positions. This leads to the desired 2-methyl-4-nitrophenyl substitution pattern.

A standard nitrating mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is used to generate the reactive electrophile, the nitronium ion (NO₂⁺). A significant challenge in this reaction is the potential for protodeborylation —the cleavage of the C-B bond under strong acidic conditions. To mitigate this, the reaction is typically carried out at low temperatures (0-10 °C) to minimize the rate of this undesired side reaction.

Reaction Scheme Diagram

Caption: Electrophilic nitration of 2-methylphenylboronic acid.

Detailed Experimental Protocol

-

Reaction Setup: 2-Methylphenylboronic acid (1.0 eq) is added portion-wise to concentrated sulfuric acid, pre-cooled to 0 °C in an ice/salt bath, with vigorous stirring.

-

Nitrating Mixture: A chilled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is prepared and added dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature is maintained below 10 °C.

-

Reaction: The mixture is stirred at 0-5 °C for 2-3 hours after the addition is complete. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is poured slowly onto a large volume of crushed ice with stirring.

-

Isolation: The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral (pH ~7).

-

Purification: The crude product is dried and can be further purified by recrystallization from an appropriate solvent system to yield pure this compound.